2-Thiazolylzinc bromide (ZnBrC3H2NS), also known as simply thiazolylzinc bromide, is an organic compound finding use primarily as a catalyst in organic synthesis reactions [].
The primary application of 2-Thiazolylzinc bromide in scientific research lies in its ability to act as a catalyst for the formation of nitrogen-containing heterocyclic compounds [, ]. Heterocyclic compounds are organic molecules with a ring structure containing at least one atom other than carbon. Nitrogen-containing heterocycles are a particularly important class due to their prevalence in natural products and pharmaceuticals [].
2-Thiazolylzinc bromide is particularly effective in promoting the synthesis of thiazoles and imidazoles []. Thiazoles and imidazoles are both five-membered heterocycles containing nitrogen and sulfur or nitrogen atoms respectively. These structures are found in various biologically active molecules, making their synthesis valuable in drug discovery research [].
Here are some examples of reactions where 2-Thiazolylzinc bromide is used as a catalyst:
These reactions are typically conducted under mild conditions, making 2-Thiazolylzinc bromide a versatile and user-friendly catalyst for researchers in organic synthesis [].
2-Thiazolylzinc bromide is an organozinc compound with the molecular formula C₃H₂BrNSZn. This compound is recognized for its utility as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-carbon bonds. It is commonly employed in the synthesis of various nitrogen-containing heterocycles, including thiazole and imidazole derivatives, which are significant in pharmaceutical and agrochemical applications .
The mechanism of action of TZB revolves around its ability to activate organic molecules for nucleophilic attack. The electron-withdrawing nature of the thiazole ring and the positive charge on the zinc atom create a polarization within the molecule. This polarization weakens the bond between the zinc and the bromide ion, making the zinc atom more susceptible to attack by nucleophiles present in the reaction mixture.
TZB is likely to exhibit hazardous properties common to organozinc compounds. Here are some potential safety concerns:
The mechanism of action typically involves coordination of the zinc atom with the thiazole ring, enhancing its reactivity and stabilizing intermediates during bond formation.
The synthesis of 2-Thiazolylzinc bromide can be achieved through several methods:
2-Thiazolylzinc bromide finds diverse applications in various fields:
Several compounds exhibit similarities to 2-Thiazolylzinc bromide, each offering unique properties:
Compound | Key Features | Uniqueness |
---|---|---|
2-Thiazolyl lithium | Used in nucleophilic addition reactions | Less stable at higher temperatures |
2-Thiazolyl magnesium | More stable than lithium counterpart | Employed in regioselective bromine-magnesium exchanges |
2-Thiazolyl copper | Used in copper-catalyzed coupling reactions | Offers different reactivity profiles |
The uniqueness of 2-Thiazolylzinc bromide lies in its balance of stability and reactivity, making it a valuable reagent across various synthetic applications. Its ability to facilitate both substitution and coupling reactions distinguishes it from other organozinc compounds .
Empirical Formula: C₃H₂BrNSZn
Molecular Weight: 229.41 g/mol
CAS Registry Number: 173382-28-0
IUPAC Name: 1,3-Thiazol-2-ide; bromozincylium
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | Not reported (liquid solution) | |
Flash Point | -21.2°C | |
Storage Conditions | 2–8°C under argon |
The synthesis of organozinc compounds dates to Frankland’s 1848 discovery of diethylzinc. However, 2-thiazolylzinc bromide emerged much later, driven by advances in cross-coupling methodologies. Rieke Metals pioneered its commercial production using highly reactive Rieke® Zinc, enabling direct reactions between zinc and 2-bromothiazole. This innovation bypassed traditional metathesis routes, enhancing functional group tolerance and scalability.
2-Thiazolylzinc bromide belongs to the heteroleptic organozinc halides (RZnX), where R = thiazolyl and X = bromide. Key comparisons with other reagents:
Table 2: Comparison with Related Organozinc Reagents
Reagent | Structure | Reactivity Profile |
---|---|---|
Phenylzinc bromide | C₆H₅ZnBr | Moderate electrophilicity |
2-Pyridylzinc chloride | C₅H₄NZnCl | Enhanced N-coordination |
2-Thiazolylzinc bromide | C₃H₂NSZnBr | High stability in THF |
Its sulfur and nitrogen heteroatoms facilitate chelation with transition metals, accelerating transmetalation in catalytic cycles.
2-Thiazolylzinc bromide excels in Negishi cross-couplings, forming biaryl and heterobiaryl structures. Notable applications:
Palladium-catalyzed coupling with aryl halides yields pharmacologically active thiazole derivatives. For example:
$$ \text{2-Thiazolylzinc bromide} + \text{4-Iodotoluene} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-(4-Methylphenyl)thiazole} $$
Reaction conditions: 0.05 mol% Pd, 25°C, 92% yield.
Table 3: Representative Substrates in Negishi Couplings
Electrophile | Product | Yield (%) |
---|---|---|
4-Bromoanisole | 2-(4-Methoxyphenyl)thiazole | 88 |
3-Iodopyridine | 2-(Pyridin-3-yl)thiazole | 76 |
2-Bromobenzofuran | 2-(Benzofuran-2-yl)thiazole | 81 |
Data from .
2-Thiazolylzinc bromide exhibits a distinctive organometallic structure characterized by the coordination of a thiazole ring to a zinc center through the nitrogen atom [1] [2]. The compound possesses the molecular formula C₃H₂BrNSZn and a molecular weight of 229.41 grams per mole [1] [9]. The structural arrangement features a five-membered thiazole heterocycle containing both sulfur and nitrogen heteroatoms, which coordinates to the zinc bromide moiety [3] .
The thiazole ring system in 2-thiazolylzinc bromide maintains its characteristic aromatic nature, satisfying Hückel's rule with six π-electrons distributed across the conjugated system [26]. The bond lengths within the thiazole ring demonstrate the delocalized nature of the electronic structure. Carbon-sulfur bonds typically range from 1.72 to 1.78 Å, while carbon-nitrogen bonds span 1.28 to 1.39 Å, reflecting varying degrees of double bond character [20] [21] [24].
Table 1: Thiazole Ring Bond Lengths and Angles
Bond/Angle | Value | Notes |
---|---|---|
C2-S1 | 1.72-1.77 Å | Single bond with some double bond character |
S1-C5 | 1.72-1.78 Å | Single bond with some double bond character |
C5-C4 | 1.34-1.37 Å | Double bond character |
C4-N3 | 1.37-1.39 Å | Single bond with partial double bond character |
N3-C2 | 1.28-1.31 Å | Double bond character |
C2-S1-C5 | 88-94° | Distorted from ideal tetrahedral angle |
S1-C5-C4 | 108-111° | Close to ideal sp² hybridization |
C5-C4-N3 | 112-117° | Typical for 5-membered heterocycle |
C4-N3-C2 | 110-118° | Typical for 5-membered heterocycle |
N3-C2-S1 | 114-116° | Distorted from ideal sp² hybridization |
The coordination geometry around the zinc center adopts a distorted tetrahedral arrangement, with the thiazole nitrogen atom occupying one coordination site and the bromide anion filling another [5] [27]. This coordination mode is consistent with other organozinc compounds and reflects the preference of zinc(II) for tetrahedral coordination environments [41].
The crystallographic structure of 2-thiazolylzinc bromide reveals important insights into the solid-state organization of this organometallic compound [5]. The thiazole ring system exhibits planarity with minimal deviation from the mean plane, typically within 0.017 Å [20]. The zinc center adopts a distorted tetrahedral coordination geometry, coordinated by the nitrogen atom of the thiazole ring and the bromide anion [5] [27].
Intermolecular interactions in the crystalline state include weak hydrogen bonding interactions and π-π stacking between aromatic thiazole rings [25]. The crystal structure demonstrates that the thiazole ring and the zinc-bromide moiety are positioned to minimize steric hindrance while maintaining optimal orbital overlap for coordination bonding [32].
The unit cell parameters and space group assignments for related thiazole-zinc complexes indicate monoclinic or triclinic crystal systems, depending on the specific substitution pattern and crystallization conditions [5] [32]. The molecular packing in the solid state is influenced by the polar nature of the zinc-nitrogen coordination bond and the presence of the bromide counterion [33].
The physical state of 2-thiazolylzinc bromide as a liquid solution reflects its high reactivity and the need for stabilization through coordination with tetrahydrofuran solvent molecules [30]. The density of the tetrahydrofuran solution is reported as 0.992 grams per milliliter at 25°C [1] [9] [11].
The solubility characteristics of 2-thiazolylzinc bromide are strongly influenced by the coordination requirements of the zinc center and the polar nature of the organometallic bond [30]. The compound demonstrates high solubility in tetrahydrofuran, which serves as both solvent and coordinating ligand [1] [2] [3]. This solvent coordination stabilizes the organozinc species and prevents decomposition [30].
Table 2: Solubility Profile of 2-Thiazolylzinc Bromide
Solvent | Solubility | Notes |
---|---|---|
Tetrahydrofuran | Highly soluble | Forms stable coordination complex |
Dimethyl sulfoxide | Soluble | Alternative coordinating solvent |
Water | Reacts | Undergoes hydrolysis |
Organic solvents | Variable | Depends on coordinating ability |
The compound exhibits limited stability in protic solvents due to the susceptibility of the zinc-carbon bond to protonolysis [30]. In coordinating solvents such as dimethyl sulfoxide, the compound can form stable adducts where the solvent molecules coordinate to the zinc center [30].
The stability of 2-thiazolylzinc bromide is critically dependent on environmental conditions, particularly moisture and oxygen exposure [9] [11]. The compound is classified as air-sensitive and requires storage under inert atmosphere conditions [9] [11]. The flash point of the tetrahydrofuran solution is reported as 1°F (-17.2°C), indicating high flammability [9] [11].
Thermal stability studies indicate that the compound begins to decompose at elevated temperatures, with the zinc-nitrogen coordination bond being particularly susceptible to thermal cleavage [32]. The recommended storage temperature range is 2-8°C to maintain long-term stability [1] [9]. Under appropriate storage conditions, the compound maintains its integrity for extended periods without significant decomposition [2].
The nuclear magnetic resonance spectroscopic properties of 2-thiazolylzinc bromide provide detailed insights into the electronic environment of the thiazole ring system and the coordination geometry around the zinc center [13] [17] [30]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the thiazole ring protons, with chemical shifts reflecting the electron-withdrawing effects of both the nitrogen and sulfur heteroatoms [13] [38].
Table 3: Nuclear Magnetic Resonance Spectroscopic Data for Thiazole Moiety
Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |
---|---|---|---|
C2 | — | 152-154 | Most deshielded carbon due to adjacent N and S atoms |
C4 | 7.8-8.0 | 142-144 | Deshielded due to adjacent N atom |
C5 | 7.3-7.5 | 118-120 | Least deshielded carbon in the ring |
H4 | 7.8-8.0 | — | Deshielded due to adjacent N atom |
H5 | 7.3-7.5 | — | Least deshielded proton in the ring |
The ¹³C nuclear magnetic resonance spectrum reveals the carbon atoms of the thiazole ring at characteristic chemical shifts [36] [37] [42]. The C2 carbon, positioned between nitrogen and sulfur atoms, appears most downfield at 152-154 parts per million, reflecting its electron-deficient nature [36] [42]. The coordination of the thiazole nitrogen to zinc results in additional deshielding effects compared to the free thiazole [30] [38].
The nuclear magnetic resonance data confirms the monomeric nature of the organozinc species in tetrahydrofuran solution, with the zinc center coordinated by the thiazole nitrogen, bromide anion, and solvent molecules [30]. Exchange processes between coordinated and free tetrahydrofuran molecules are typically fast on the nuclear magnetic resonance timescale [30].
The infrared spectroscopic analysis of 2-thiazolylzinc bromide reveals characteristic vibrational modes associated with the thiazole ring system and the zinc coordination sphere [6] [15] [40]. The thiazole ring exhibits several diagnostic absorption bands that provide structural information about the aromatic heterocycle [40].
Table 4: Infrared Spectroscopic Data for 2-Thiazolylzinc Bromide
Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C=N stretch | 1500-1550 | Strong | Thiazole ring stretching |
C-S stretch | 600-700 | Medium | Carbon-sulfur bond stretching |
C=C stretch | 1400-1500 | Medium | Aromatic ring stretching |
Ring breathing | 1000-1100 | Medium | Thiazole ring deformation |
C-H in-plane bending | 1200-1300 | Medium | Aromatic C-H bending |
C-H out-of-plane bending | 700-800 | Strong | Aromatic C-H deformation |
The coordination of the thiazole nitrogen to zinc results in subtle shifts in the vibrational frequencies compared to the free thiazole ligand [27] [32]. The C=N stretching mode typically shifts to lower frequencies upon coordination, reflecting the donation of electron density from nitrogen to the zinc center [27]. Additional bands associated with zinc-nitrogen and zinc-bromide stretching appear in the low-frequency region below 600 cm⁻¹ [32].
Mass spectrometric analysis of 2-thiazolylzinc bromide provides information about the molecular ion and fragmentation patterns characteristic of organozinc compounds [18] [39]. The molecular ion peak appears at m/z 229, corresponding to the intact [C₃H₂BrNSZn]⁺ species [9] . The isotope pattern reflects the natural abundance of zinc and bromine isotopes [39].
Fragmentation of the molecular ion proceeds through several pathways characteristic of organometallic compounds [18] [39] [43]. Loss of the bromide anion generates a fragment at m/z 149, corresponding to the [C₃H₂NSZn]⁺ cation [18]. Further fragmentation involves cleavage of the zinc-nitrogen coordination bond, producing thiazole-related fragments and zinc-containing species [18] [43].
The mass spectrometric fragmentation pattern confirms the structural assignment and provides insights into the relative stability of different bonds within the molecule [18] [39]. The thiazole ring system exhibits characteristic fragmentation patterns consistent with other thiazole derivatives, including loss of HCN and formation of sulfur-containing fragments [18].